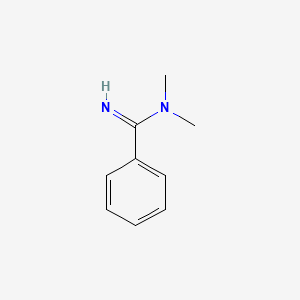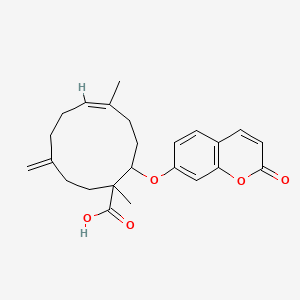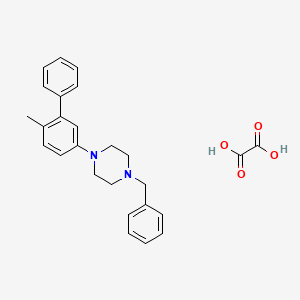
Piperazine, 1-benzyl-4-(6-methyl-1,1'-biphenyl-3-yl)-, oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-benzyl-4-(6-methyl-1,1’-biphenyl-3-yl)-, oxalate is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This specific compound is characterized by the presence of a benzyl group and a biphenyl moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-benzyl-4-(6-methyl-1,1’-biphenyl-3-yl)-, oxalate typically involves the reaction of 1-benzylpiperazine with 6-methyl-1,1’-biphenyl-3-carboxylic acid. The reaction is carried out in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to facilitate efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-benzyl-4-(6-methyl-1,1’-biphenyl-3-yl)-, oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and biphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the biphenyl and piperazine rings.
Reduction: Reduced forms of the benzyl and biphenyl groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Applications De Recherche Scientifique
Piperazine, 1-benzyl-4-(6-methyl-1,1’-biphenyl-3-yl)-, oxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Piperazine, 1-benzyl-4-(6-methyl-1,1’-biphenyl-3-yl)-, oxalate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzylpiperazine: A simpler analog with similar structural features but lacking the biphenyl moiety.
4-Methyl-1,1’-biphenyl-3-yl-piperazine: Another analog with a different substitution pattern on the biphenyl ring.
Uniqueness
Piperazine, 1-benzyl-4-(6-methyl-1,1’-biphenyl-3-yl)-, oxalate is unique due to the presence of both benzyl and biphenyl groups, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
13480-29-0 |
|---|---|
Formule moléculaire |
C26H28N2O4 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
1-benzyl-4-(4-methyl-3-phenylphenyl)piperazine;oxalic acid |
InChI |
InChI=1S/C24H26N2.C2H2O4/c1-20-12-13-23(18-24(20)22-10-6-3-7-11-22)26-16-14-25(15-17-26)19-21-8-4-2-5-9-21;3-1(4)2(5)6/h2-13,18H,14-17,19H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
AWEFZLXJKWBCDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




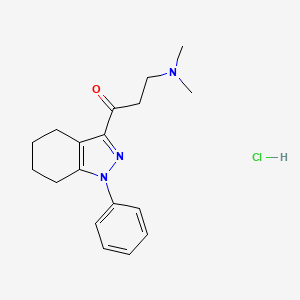
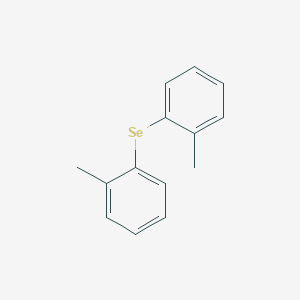

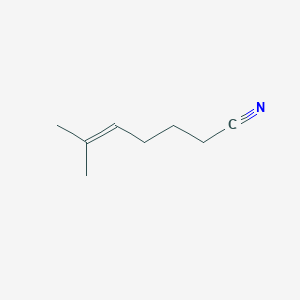

![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
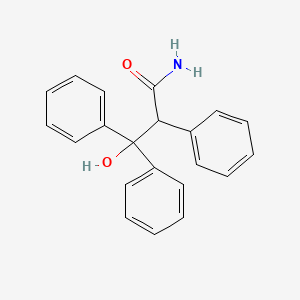

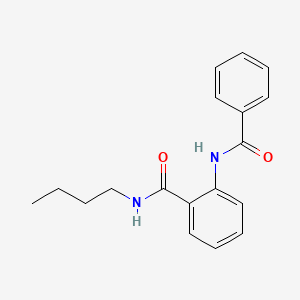
![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)
